![molecular formula C16H16Cl2N2O3S B2662583 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034525-50-1](/img/structure/B2662583.png)
3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a thiazolidine ring, and a dichlorophenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms. The dichlorophenyl group is a phenyl ring substituted with two chlorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazolidine rings, as well as the dichlorophenyl group. The stereochemistry of the molecule would be determined by the spatial orientation of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the dichlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, while the pyrrolidine ring could contribute to its basicity .Scientific Research Applications
Biological Activity and Synthesis
Synthesis and Biological Activity : Compounds containing the thiazolidinedione moiety, analogous to the mentioned chemical, have been synthesized and evaluated for biological activities, including their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. One notable compound, 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, showed significant promise for further pharmacological studies (Bok Young Kim et al., 2004).
Antimicrobial Screening : Novel azaimidoxy compounds, including derivatives of 1,3-thiazolidine-2,4-dione, were synthesized and showed antimicrobial activities, suggesting potential as chemotherapeutic agents (Shilpi Jain, D. P. Nagda, G. L. Talesara, 2006).
Antifungal and Antibacterial Properties : Pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized, displaying antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents (J. L. Jat et al., 2006).
Hypoglycemic Activity : A series of imidazopyridine thiazolidine-2,4-diones were synthesized, showing hypoglycemic activity in vivo, with some compounds selected for further clinical studies based on their potency (M. Oguchi et al., 2000).
Anticancer and Anti-inflammatory Activities : Certain thiazolidine-2,4-dione derivatives have been evaluated for their in vitro anticancer activity against human breast adenocarcinoma cell lines and anti-inflammatory activity, showcasing their potential in therapeutic applications (Nadine Uwabagira, B. K. Sarojini, 2019).
Future Directions
properties
IUPAC Name |
3-[1-[3-(2,6-dichlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-7-6-10(8-19)20-15(22)9-24-16(20)23/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUVLPCWGQTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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